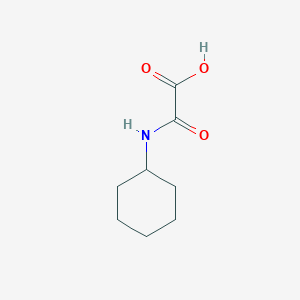

(Cyclohexylamino)(oxo)acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(cyclohexylamino)-2-oxoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c10-7(8(11)12)9-6-4-2-1-3-5-6/h6H,1-5H2,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXKXKOUBASQQOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50426372 | |

| Record name | (cyclohexylamino)(oxo)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13144-62-2 | |

| Record name | (cyclohexylamino)(oxo)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(Cyclohexylamino)(oxo)acetic Acid: A Comprehensive Technical Guide to Synthesis and Characterization

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(Cyclohexylamino)(oxo)acetic acid, also known as N-cyclohexyloxamic acid, is a valuable building block in organic synthesis, particularly in the development of novel therapeutic agents. Its unique structural features, combining a cyclohexyl moiety with an oxoacetic acid group, make it a versatile intermediate for creating a diverse range of complex molecules. This guide provides a detailed exploration of the synthesis and characterization of this compound, offering field-proven insights and robust protocols for its preparation and analysis.

Introduction: Significance and Applications

This compound and its derivatives are of significant interest in medicinal chemistry. The incorporation of the cyclohexyl group can enhance the lipophilicity of a molecule, potentially improving its pharmacokinetic properties, such as absorption and distribution. The oxoacetic acid moiety provides a reactive handle for further chemical modifications, allowing for the construction of amides, esters, and other functional groups. This versatility has led to the investigation of its derivatives in various therapeutic areas.

Synthesis of this compound: A Mechanistic Approach

The most common and efficient method for the synthesis of this compound involves the reaction of cyclohexylamine with a derivative of oxalic acid, such as an oxalyl ester halide or diethyl oxalate.[1][2] This nucleophilic acyl substitution reaction proceeds via a well-established mechanism.

Causality Behind Experimental Choices

The choice of an oxalic acid derivative is critical for the success of the reaction. Oxalyl halides, such as oxalyl chloride, are highly reactive and can lead to the formation of side products if the reaction conditions are not carefully controlled. Diethyl oxalate, on the other hand, offers a more controlled reaction, though it may require heating to proceed at a reasonable rate. The use of a base, such as triethylamine or pyridine, is often necessary to neutralize the acidic byproduct (e.g., HCl or ethanol) and drive the reaction to completion.

Synthesis Workflow Diagram

Caption: A generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol describes the synthesis of this compound from cyclohexylamine and diethyl oxalate.

Materials:

-

Cyclohexylamine

-

Diethyl oxalate

-

Triethylamine

-

Dichloromethane (DCM)

-

Hydrochloric acid (1M)

-

Anhydrous magnesium sulfate

-

Ethanol

-

Water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyclohexylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in dichloromethane.

-

Slowly add diethyl oxalate (1.0 equivalent) to the stirred solution at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and wash with 1M hydrochloric acid.

-

Separate the organic layer, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound as a solid.[3][4][5][6]

Characterization of this compound: A Multi-technique Approach

The identity and purity of the synthesized this compound must be confirmed through a combination of spectroscopic and physical methods.

Spectroscopic Characterization

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides information about the different types of protons in the molecule. Key expected signals include those for the cyclohexyl ring protons and the N-H proton of the amide.[7][8]

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. Expected signals include those for the two carbonyl carbons (amide and carboxylic acid) and the carbons of the cyclohexyl ring.[9][10][11]

3.1.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[12][13][14][15] Key characteristic absorption bands for this compound include:

-

A broad O-H stretch from the carboxylic acid, typically in the range of 3400-2400 cm⁻¹.[12]

-

A C=O stretch from the carboxylic acid around 1730-1700 cm⁻¹.[12]

-

A C=O stretch from the amide (Amide I band) around 1680-1630 cm⁻¹.

-

An N-H bend from the amide (Amide II band) around 1550-1510 cm⁻¹.

3.1.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns.[16][17] The molecular ion peak corresponding to the mass of this compound should be observed.

Physical Characterization

Melting Point: The melting point of a pure crystalline solid is a sharp, well-defined temperature. A broad melting range can indicate the presence of impurities.

Purity Analysis: High-performance liquid chromatography (HPLC) is a powerful technique for assessing the purity of the synthesized compound.

Characterization Data Summary

| Technique | Expected Observations |

| ¹H NMR | Signals for cyclohexyl protons and N-H proton.[7][8] |

| ¹³C NMR | Signals for two carbonyl carbons and cyclohexyl carbons.[9][10][11] |

| IR Spectroscopy | Broad O-H stretch, two distinct C=O stretches (acid and amide), N-H bend.[12][13][14][15] |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the compound.[16][17] |

| Melting Point | A sharp and defined melting point for a pure sample. |

| HPLC | A single major peak indicating high purity. |

Characterization Workflow Diagram

Caption: A comprehensive workflow for the characterization of synthesized this compound.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and characterization of this compound. By understanding the underlying chemical principles and employing the detailed protocols outlined, researchers and scientists can confidently prepare and validate this important synthetic intermediate. The robust characterization of this compound is paramount to ensuring the reliability and reproducibility of subsequent research and development efforts in the pursuit of novel chemical entities.

References

-

Beilstein Journals. (n.d.). Experimental Part. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0000042). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0031404). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000042). Retrieved from [Link]

- Google Patents. (n.d.). CA2047656A1 - Oxalic acid derivatives, their preparation and plant growth regulators containing them.

-

Filo. (2025). Question What is the final product F in the reaction sequence shown in t... Retrieved from [Link]

-

YouTube. (2014, November 20). Recrystallization. Retrieved from [Link]

-

NIST WebBook. (n.d.). Acetic acid, oxo(phenylamino)-. Retrieved from [Link]

-

PubChem. (n.d.). (Cyclopentylamino)(oxo)acetic acid. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

-

Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

mzCloud. (2017, March 1). 2 1 2 Oxo 2 2 pyridinylmethyl amino ethyl cyclohexyl acetic acid. Retrieved from [Link]

-

PubChem. (n.d.). Cyclohexaneacetic acid. Retrieved from [Link]

- Google Patents. (n.d.). WO2010070368A1 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl.

-

University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

-

University of Cambridge. (n.d.). Mass spectrometry characterization of peroxycarboxylic acids as proxies for reactive oxygen species (ROS) and highly oxygenated. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis of 2-{[2-(2-oxo-1-azacycloalkyl)acetamido]phenoxy}acetic acids and their activity as aminopeptidase M inhibitors. Retrieved from [Link]

- Google Patents. (n.d.). EP2033688A2 - Oxalic acid derivatives and their use as physiological cooling agents.

-

Química Organica.org. (n.d.). IR Spectrum: Carboxylic Acids. Retrieved from [Link]

-

YouTube. (2025, September 20). The figure below shows the FTIR spectra for acetic acid, CH. Retrieved from [Link]

-

PubMed. (1986, April). Mass spectrometry. Retrieved from [Link]

-

Oriental Journal of Chemistry. (n.d.). Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid. Retrieved from [Link]

-

SpectraBase. (n.d.). Glacial acetic acid - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

The Good Scents Company. (n.d.). cyclohexyl acetic acid, 5292-21-7. Retrieved from [Link]

-

European Patent Office. (n.d.). New method of preparation of oxalic acid esters and amides. Retrieved from [Link]

-

ResearchGate. (2025). Computational study of the infrared spectrum of acetic acid, its cyclic dimer, and its methyl ester. Retrieved from [Link]

-

The Royal Society of Chemistry. (2022, February 20). Infrared Spectroscopy of 2-Oxo-Octanoic Acid in Multiple Phases. Retrieved from [Link]

Sources

- 1. CA2047656A1 - Oxalic acid derivatives, their preparation and plant growth regulators containing them - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. youtube.com [youtube.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. Reagents & Solvents [chem.rochester.edu]

- 7. hmdb.ca [hmdb.ca]

- 8. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0031404) [hmdb.ca]

- 9. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000042) [hmdb.ca]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. Cyclohexylamine(108-91-8) 13C NMR spectrum [chemicalbook.com]

- 12. IR Spectrum: Carboxylic Acids [quimicaorganica.org]

- 13. youtube.com [youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. pubs.rsc.org [pubs.rsc.org]

- 16. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 17. Mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of (Cyclohexylamino)(oxo)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Cyclohexylamino)(oxo)acetic acid, also known as N-cyclohexyloxalamic acid, is a small organic molecule with potential applications in medicinal chemistry and drug discovery. Its structure, featuring a cyclohexylamino group linked to an oxoacetic acid moiety, suggests a balance of lipophilic and hydrophilic characteristics that are critical for pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering both predicted data and detailed experimental protocols for their determination. Understanding these properties is paramount for its potential development as a therapeutic agent.

Chemical Structure and Identifiers

-

IUPAC Name: this compound

-

CAS Number: 13144-62-2[1]

-

Molecular Formula: C₈H₁₃NO₃

-

Molecular Weight: 171.19 g/mol

-

SMILES: O=C(O)C(=O)NC1CCCCC1[2]

Predicted Physicochemical Properties

Due to a lack of publicly available experimental data, the following physicochemical properties have been predicted using reputable computational models. It is crucial to note that these are theoretical estimations and experimental verification is highly recommended.

| Property | Predicted Value | Prediction Tool |

| pKa (acidic) | 2.05 | SwissADME |

| logP (octanol/water) | 1.26 | SwissADME |

| Aqueous Solubility (logS) | -1.88 | SwissADME |

| Melting Point | 135.4 °C | AAT Bioquest MP Predictor |

Ionization Constant (pKa)

The acid dissociation constant (pKa) is a critical parameter that dictates the extent of ionization of a molecule at a given pH. This, in turn, influences its solubility, permeability, and interaction with biological targets.

Predicted pKa and Its Implications:

The predicted acidic pKa of 2.05 for this compound suggests that the carboxylic acid group is a relatively strong acid. At physiological pH (around 7.4), this group will be predominantly deprotonated, rendering the molecule negatively charged. This ionization state will significantly enhance its aqueous solubility but may decrease its ability to passively diffuse across biological membranes.

Experimental Protocol for pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for determining pKa values. It involves the gradual addition of a titrant (a strong base in this case) to a solution of the analyte (the acid) and monitoring the resulting change in pH.

Methodology Rationale:

This method directly measures the pH change as the acidic proton is neutralized by the base. The pKa corresponds to the pH at which half of the acid has been neutralized, which is the midpoint of the titration curve. This provides a robust and direct measurement of the compound's acidity.

Step-by-Step Protocol:

-

Preparation of Solutions:

-

Prepare a standard solution of this compound (e.g., 0.01 M) in a suitable solvent, typically water or a co-solvent system (e.g., water/methanol) if solubility is limited.

-

Prepare a standardized solution of a strong base, such as 0.1 M sodium hydroxide (NaOH).

-

-

Titration Setup:

-

Calibrate a pH meter with standard buffer solutions.

-

Place a known volume of the analyte solution into a beaker with a magnetic stirrer.

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

-

Titration Process:

-

Record the initial pH of the solution.

-

Add small, precise increments of the NaOH titrant.

-

After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

-

Continue the titration past the equivalence point.

-

-

Data Analysis:

-

Plot the pH values against the volume of NaOH added to generate a titration curve.

-

The pKa is determined from the pH at the half-equivalence point. This can be found by identifying the steepest point of the curve (the equivalence point) and dividing the corresponding volume by two.

-

Diagram of pKa Determination Workflow:

Sources

(Cyclohexylamino)(oxo)acetic Acid: A Technical Guide to its Mechanism of Action as a Lactate Dehydrogenase Inhibitor

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action of (Cyclohexylamino)(oxo)acetic acid, a derivative of oxamic acid, as a potent inhibitor of lactate dehydrogenase (LDH). Synthesizing data from biochemical assays, cellular studies, and molecular modeling, this document elucidates the molecular interactions, kinetic profile, and downstream cellular consequences of LDH inhibition by this class of compounds. Detailed experimental protocols are provided for the characterization of this compound and related analogs, alongside a discussion of its therapeutic potential, particularly in the context of oncology. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of cancer metabolism and the development of novel therapeutics targeting metabolic pathways.

Introduction: Targeting a Metabolic Vulnerability in Cancer

Cancer cells exhibit a profound alteration in their metabolic circuitry, a phenomenon famously described as the "Warburg effect". This metabolic reprogramming is characterized by a preference for glycolysis even in the presence of ample oxygen, leading to the production and secretion of large amounts of lactate.[1] Lactate dehydrogenase (LDH), particularly the LDHA isoform, is the pivotal enzyme in this process, catalyzing the interconversion of pyruvate and lactate with the concomitant oxidation/reduction of NADH/NAD+.[2][3] The regeneration of NAD+ by LDH is critical for sustaining the high glycolytic flux required for rapid cell proliferation.[1][4]

The overexpression of LDHA is a common feature in a multitude of cancers and is often associated with tumor progression, metastasis, and poor prognosis.[5] This dependency on LDH presents a compelling therapeutic window, suggesting that its inhibition could selectively induce a metabolic crisis in cancer cells, leading to cell death and the suppression of tumor growth.[5][6]

This compound, an N-substituted derivative of oxamic acid, belongs to a class of compounds that function as structural analogs of pyruvate.[1] This guide will delve into the precise mechanism by which this molecule and its congeners exert their inhibitory effects on LDH and the subsequent cascade of cellular events.

Molecular Mechanism of LDH Inhibition

Competitive Inhibition at the Pyruvate Binding Site

This compound and other N-substituted oxamates act as competitive inhibitors of lactate dehydrogenase with respect to the substrate, pyruvate.[7][8] The oxamic acid moiety is isosteric and isoelectronic to pyruvate, allowing it to bind to the active site of LDH.[8]

The binding of oxamate is stabilized by a network of hydrogen bonds with key amino acid residues within the active site. Crucially, the carboxyl group of the inhibitor forms strong ionic interactions with the guanidinium group of Arginine 168 (Arg168), mimicking the binding of pyruvate's carboxyl group.[9][10] Additional hydrogen bonds are formed with the backbone amide of other residues, and the carbonyl oxygen interacts with the imidazole ring of Histidine 192 (His192), a key catalytic residue.[9]

The binding of the inhibitor and the cofactor NADH induces a conformational change in a mobile loop (residues 96-111) that closes over the active site, sequestering the inhibitor and preventing the binding and conversion of pyruvate.[9]

The Role of the Cyclohexyl Substituent: Structure-Activity Relationship

While the oxamic acid core is responsible for the primary interaction with the active site, the N-substituent, in this case, the cyclohexyl group, plays a significant role in modulating the inhibitor's potency and isoform selectivity. The cyclohexyl group, being a bulky and hydrophobic moiety, is predicted to occupy a hydrophobic pocket near the entrance of the active site. This interaction with the mobile loop can further stabilize the closed conformation of the enzyme-inhibitor complex.

Below is a diagram illustrating the binding of an N-substituted oxamate within the LDH active site.

Caption: Binding of this compound in the LDH active site.

Cellular Consequences of LDH Inhibition

The inhibition of LDH by this compound triggers a cascade of downstream cellular events, primarily stemming from the disruption of glycolysis and the subsequent metabolic stress.

Metabolic Reprogramming and Oxidative Stress

By blocking the conversion of pyruvate to lactate, LDH inhibition leads to an accumulation of pyruvate and a depletion of NAD+. The lack of NAD+ regeneration stalls glycolysis, leading to a decrease in ATP production from this pathway.[4] This forces cancer cells to redirect pyruvate into the mitochondria for oxidative phosphorylation.[2] While this may seem to be a more efficient way of generating ATP, the often-impaired mitochondrial function in cancer cells, coupled with the increased electron transport chain activity, leads to a surge in the production of reactive oxygen species (ROS).[2][11] This increase in ROS induces significant oxidative stress, which can damage cellular components and trigger cell death pathways.[2]

Induction of Apoptosis and Cell Cycle Arrest

The accumulation of ROS and the disruption of cellular energy homeostasis are potent inducers of apoptosis.[5][11] LDH inhibition has been shown to lead to the activation of caspase-3, a key executioner caspase in the apoptotic cascade.[11] Furthermore, the metabolic stress can lead to cell cycle arrest, often at the G0/G1 or G2/M phases, preventing cancer cell proliferation.[12]

The following diagram illustrates the signaling pathways affected by LDH inhibition.

Caption: Downstream cellular effects of LDH-A inhibition.

Quantitative Analysis of Inhibitory Potency

The inhibitory potency of this compound and its analogs is typically quantified by determining their half-maximal inhibitory concentration (IC50) or their inhibitory constant (Ki). While specific data for the cyclohexyl derivative is sparse, the following table presents representative Ki values for other N-substituted oxamic acid derivatives against different human LDH isoforms, illustrating the impact of the substituent on potency and selectivity.

| Inhibitor | LDH-A4 (Ki, mM) | LDH-B4 (Ki, mM) | LDH-C4 (Ki, mM) | Reference |

| Oxamic Acid | 0.080 | 0.060 | 0.030 | [7] |

| N-Ethyl oxamate | 0.140 | 0.035 | 0.002 | [7] |

| N-Propyl oxamate | 1.750 | 0.887 | 0.012 | [7] |

| N-Butyl oxamate | 9.100 | 7.000 | 0.750 | [7] |

| N-Isobutyl oxamate | 6.000 | 7.000 | 2.000 | [7] |

| N-sec-Butyl oxamate | 12.500 | 14.500 | 0.400 | [7] |

Note: Lower Ki values indicate higher inhibitory potency.

Experimental Protocols

The following section provides detailed, step-by-step methodologies for key experiments used to characterize the mechanism of action of this compound.

Synthesis of this compound

A representative protocol for the synthesis of N-substituted oxamic acids involves the reaction of an amine with a derivative of oxalic acid. The following is a general procedure that can be adapted for the synthesis of this compound.

Materials:

-

Cyclohexylamine

-

Diethyl oxalate

-

Ethanol

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

Procedure:

-

In a round-bottom flask, dissolve cyclohexylamine (1 equivalent) in ethanol.

-

Add diethyl oxalate (1.1 equivalents) to the solution and reflux the mixture for 2-4 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

-

To the resulting crude ethyl (cyclohexylamino)(oxo)acetate, add a solution of NaOH (2 equivalents) in water/ethanol.

-

Stir the mixture at room temperature for 1-2 hours to hydrolyze the ester.

-

Acidify the reaction mixture to pH 2 with concentrated HCl to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to obtain this compound.

LDH Enzyme Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory activity of this compound on LDH. The assay measures the decrease in NADH concentration, which is monitored by the change in absorbance at 340 nm.

Materials:

-

Purified LDH enzyme (e.g., human recombinant LDHA)

-

NADH

-

Sodium pyruvate

-

Tris-HCl buffer (pH 7.4)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well UV-transparent microplate

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, NADH, and the desired concentrations of this compound. Include a control with no inhibitor.

-

Incubate the reaction mixture at 37°C for 10 minutes.

-

Initiate the reaction by adding sodium pyruvate to all wells.

-

Immediately measure the absorbance at 340 nm every 30 seconds for 10-15 minutes using a microplate reader.

-

Calculate the rate of NADH oxidation (decrease in absorbance over time) for each inhibitor concentration.

-

Determine the percentage of inhibition relative to the no-inhibitor control and calculate the IC50 value.

-

To determine the mode of inhibition, perform the assay with varying concentrations of both the inhibitor and pyruvate and analyze the data using Lineweaver-Burk plots.

Cell Viability Assay (CCK-8)

This protocol outlines the use of the Cell Counting Kit-8 (CCK-8) to assess the effect of this compound on the viability of cancer cells.

Materials:

-

Cancer cell line of interest (e.g., A549, H1299)

-

Complete cell culture medium

-

This compound

-

CCK-8 reagent

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for 24, 48, or 72 hours. Include untreated control wells.

-

Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol describes the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

-

Cancer cells treated with this compound

-

Annexin V-FITC

-

Propidium Iodide (PI)

-

1X Annexin V Binding Buffer

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Induce apoptosis in cancer cells by treating them with this compound for a predetermined time.

-

Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol details the analysis of cell cycle distribution using propidium iodide staining and flow cytometry.

Materials:

-

Cancer cells treated with this compound

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Treat cells with this compound for the desired duration.

-

Harvest the cells and wash them with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

-

Incubate the cells on ice for at least 30 minutes (or store at -20°C).

-

Centrifuge the fixed cells and wash them with PBS.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples using a flow cytometer, acquiring data for at least 10,000 events.

Conclusion and Future Directions

This compound and its analogs represent a promising class of compounds that effectively target the metabolic vulnerability of cancer cells by inhibiting lactate dehydrogenase. Their mechanism of action, centered on competitive inhibition at the pyruvate binding site, leads to a disruption of glycolysis, increased oxidative stress, and ultimately, cancer cell death. The detailed protocols provided in this guide offer a robust framework for the further investigation and characterization of these and other LDH inhibitors.

Future research should focus on obtaining specific kinetic and structural data for N-cycloalkyl derivatives to better understand their interaction with the LDH active site and to guide the rational design of more potent and isoform-selective inhibitors. Furthermore, exploring the synergistic effects of LDH inhibitors with other anticancer agents, such as those targeting other metabolic pathways or conventional chemotherapeutics, holds significant promise for developing more effective cancer therapies.

References

-

Nowicki, M.W., Wear, M.A., McNae, I.W., & Blackburn, E.A. (2016). Co-crystal structure of LDH liganded with oxamate. RCSB PDB. [Link]

-

Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

-

Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]

-

Granchi, C., & Minutolo, F. (2012). Molecular Pathways: Targeting Cellular Energy Metabolism in Cancer via Inhibition of SLC2A1 and LDHA. Clinical Cancer Research, 18(23), 6545–6550*. [Link]

-

University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Flow Cytometry Core Facility. Retrieved from [Link]

-

Le, A., Cooper, C. R., Gouw, A. M., Dinavahi, R., Maitra, A., Deck, L. M., ... & Dang, C. V. (2010). Inhibition of lactate dehydrogenase A induces oxidative stress and inhibits tumor progression. Proceedings of the National Academy of Sciences, 107(5), 2037-2042*. [Link]

-

Fantin, V. R., St-Pierre, J., & Leder, P. (2006). Attenuation of LDH-A expression uncovers a link between glycolysis, mitochondrial physiology, and tumor growth. Cancer cell, 9(6), 425-434*. [Link]

-

Shi, Y., & Pinto, B. M. (2014). Identification of New Structural Fragments for the Design of Lactate Dehydrogenase A Inhibitors. Acta Naturae, 6(3), 60–68*. [Link]

-

Mishra, D., & Kengeri, S. S. (2017). Lactate Dehydrogenases as Metabolic Links between Tumor and Stroma in the Tumor Microenvironment. Cancers, 9(7), 72*. [Link]

-

Rodríguez-Páez, L., et al. (2010). Oxamic acid analogues as LDH-C4-specific competitive inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(4), 579-585*. [Link]

-

Granchi, C., et al. (2011). Small-molecule inhibitors of human LDH5. Bioorganic & medicinal chemistry letters, 21(1), 139-142*. [Link]

-

Doherty, J. R., & Cleveland, J. L. (2013). Targeting lactate metabolism for cancer therapeutics. The Journal of clinical investigation, 123(9), 3685-3692*. [Link]

-

Chandra, A., et al. (2021). LACTATE DEHYDROGENASE INHIBITION WITH OXAMATE EXERTS BONE ANABOLIC EFFECT. Bone, 142, 115714. [Link]

-

Singh, M., & Kapur, J. (1987). Inhibition kinetics of lactate dehydrogenase isoenzymes by gossypol acetic acid. The Journal of steroid biochemistry, 26(1), 135-139*. [Link]

-

Sheng, H., et al. (2015). Different effects of LDH-A inhibition by oxamate in non-small cell lung cancer cells. Oncotarget, 6(1), 433-443*. [Link]

-

Farhana, A., & Lappin, S. L. (2023). Biochemistry, Lactate Dehydrogenase. In StatPearls. StatPearls Publishing. [Link]

-

Sheng, H., et al. (2015). Different effects of LDH-A inhibition by oxamate in non-small cell lung cancer cells. Oncotarget, 6(1), 433-443*. [Link]

-

Organic Syntheses. (n.d.). Org. Syn. Coll. Vol. 5, 414. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Inhibition of lactate dehydrogenase A induces oxidative stress and inhibits tumor progression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and initial screening of lactate dehydrogenase inhibitor activity of 1,3-benzodioxole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and Optimization of potent, cell-active pyrazole-based inhibitors of Lactate Dehydrogenase (LDH) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Search for Human Lactate Dehydrogenase A Inhibitors Using Structure-Based Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of New Structural Fragments for the Design of Lactate Dehydrogenase A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CN101125813A - Method for synthesizing allyl cyclohexoxyacetate - Google Patents [patents.google.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide on the Biological Activity of (Cyclohexylamino)(oxo)acetic Acid Derivatives

Abstract

(Cyclohexylamino)(oxo)acetic acid derivatives represent a class of organic compounds with significant potential in the field of medicinal chemistry. This technical guide provides a comprehensive overview of the diverse biological activities exhibited by these derivatives, with a primary focus on their antimicrobial, antiviral, and anticancer properties. Drawing from established research on related cyclohexylamine and oxoacetic acid structures, this document synthesizes the current understanding of their mechanisms of action, outlines detailed protocols for their biological evaluation, and presents key data to inform future drug discovery and development efforts. The guide is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering both foundational knowledge and practical insights into the therapeutic promise of this chemical scaffold.

Introduction to this compound Derivatives

The intersection of a cyclohexylamine ring and an (oxo)acetic acid moiety creates a unique chemical scaffold that has garnered interest for its potential to interact with various biological targets. The inherent properties of these constituent parts—the lipophilicity and conformational flexibility of the cyclohexane ring, and the reactive and hydrogen-bonding capabilities of the oxoacetic acid group—provide a versatile platform for the design of novel therapeutic agents.

Chemical Structure and Properties

The core structure of a this compound derivative is characterized by a cyclohexyl group attached to a nitrogen atom, which is in turn part of an amide linkage to an oxoacetic acid. This arrangement allows for a multitude of substitutions on both the cyclohexane ring and the acetic acid portion, enabling the fine-tuning of physicochemical properties such as solubility, stability, and bioavailability.

Rationale for Biological Investigation

The rationale for investigating the biological activities of these derivatives is multifaceted. Cyclohexylamine-containing compounds have been associated with a range of biological effects.[1] Similarly, molecules containing the oxoacetic acid functional group are known to be biologically active. The combination of these two pharmacophores presents an opportunity to explore novel chemical space and identify compounds with enhanced potency and selectivity against various diseases.

Antimicrobial Activity

Derivatives of cyclohexylamine have demonstrated notable antimicrobial properties. While direct studies on this compound derivatives are emerging, related structures have shown efficacy against a spectrum of bacterial and fungal pathogens.[2][3]

Mechanism of Action against Bacteria and Fungi

The proposed mechanism of antimicrobial action for many cationic amphiphilic molecules, a category that some this compound derivatives may fall into, involves the disruption of microbial cell membranes.[3] These compounds can interact with the negatively charged components of bacterial membranes, such as lipoteichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria, leading to membrane permeabilization and cell death.[3]

In Vitro Antimicrobial Screening Protocols

This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Methodology:

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the broth medium.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated at an appropriate temperature and duration for the specific microorganism.

-

Observation: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

This method is used to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition around a disc impregnated with the test substance.

Methodology:

-

Plate Preparation: A sterile agar plate is uniformly inoculated with the test microorganism.

-

Disc Application: Sterile filter paper discs are impregnated with a known concentration of the test compound and placed on the agar surface.

-

Incubation: The plate is incubated under appropriate conditions.

-

Measurement: The diameter of the zone of inhibition around each disc is measured in millimeters.

Summary of Antimicrobial Activity Data

The following table summarizes the antimicrobial activity of some amide derivatives, which share a similar functional group with this compound derivatives.

| Compound | Target Organism | Activity | Reference |

| Amide Derivative 2 | Aspergillus fumigatus | 96.5% inhibition | [2] |

| Amide Derivative 6 | Helminthosporium sativum | 93.7% inhibition | [2] |

| Amide Derivative 3 | Bacillus subtilis | 37.6% growth inhibition | [2] |

| Amide Derivative 4 | Pseudomonas aeruginosa | 33.2% growth inhibition | [2] |

Experimental Workflow for Antimicrobial Screening

Caption: Workflow for antimicrobial screening of derivatives.

Antiviral Activity

Cycloheximide, a compound containing a cyclohexyl group, and its derivatives have been reported to exhibit antiviral activities against a range of DNA and RNA viruses.[4][5] This suggests that this compound derivatives may also possess antiviral potential.

Targeting Viral Replication and Entry

The antiviral mechanism of cycloheximide involves the inhibition of protein synthesis in eukaryotic cells, which is a critical step for viral replication.[4] It is plausible that derivatives of this compound could interfere with viral replication through similar or different mechanisms, such as inhibiting viral enzymes or blocking viral entry into host cells.

In Vitro Antiviral Assay Protocols

This assay is used to quantify the effect of a compound on the ability of a virus to form plaques, which are localized areas of cell death in a monolayer of host cells.

Methodology:

-

Cell Seeding: Host cells are seeded in multi-well plates to form a confluent monolayer.

-

Infection: The cell monolayer is infected with a known concentration of the virus.

-

Compound Treatment: After viral adsorption, the cells are overlaid with a semi-solid medium containing various concentrations of the test compound.

-

Incubation: The plates are incubated to allow for plaque formation.

-

Staining and Counting: Plaques are visualized by staining and counted to determine the reduction in plaque number compared to an untreated control.

This assay measures the ability of a compound to protect cells from the damaging effects of viral infection.

Methodology:

-

Cell Seeding: Host cells are seeded in a 96-well plate.

-

Infection and Treatment: Cells are infected with the virus and simultaneously treated with different concentrations of the test compound.

-

Incubation: The plate is incubated until CPE is observed in the virus-infected, untreated control wells.

-

Cell Viability Assessment: Cell viability is assessed using a colorimetric assay, such as the MTT assay, to quantify the protective effect of the compound.

Key Findings on Antiviral Efficacy

The following table presents data on the antiviral activity of cycloheximide, which shares a structural feature with the topic compounds.

| Virus | Activity | Reference |

| HIV-1 | Strong inhibitory activity | [5] |

| Influenza viruses | Strong inhibitory activity | [5] |

| Coxsackie B virus | Strong inhibitory activity | [4][5] |

| Enterovirus (EV71) | Strong inhibitory activity | [5] |

| Herpes Simplex Virus (HSV) | Strong inhibitory activity | [5] |

| Human Cytomegalovirus (HCMV) | Strong inhibitory activity | [5] |

Signaling Pathway of a Potential Viral Target

Caption: Potential inhibition of viral protein synthesis.

Anticancer Activity

Derivatives of bispidine, which contain a bicyclic amine structure, have shown cytotoxic activity against cancer cells.[6] This provides a rationale for investigating the anticancer potential of this compound derivatives.

Mechanisms of Cytotoxicity and Apoptosis Induction

The anticancer activity of certain compounds is often mediated through the induction of apoptosis, or programmed cell death.[7] Some bispidine derivatives have been shown to induce apoptosis in cancer cells while being less toxic to normal cells.[6] The mechanism may involve the modulation of polyamine metabolism, which is crucial for cell growth and proliferation.[6]

In Vitro Anticancer Screening Protocols

This colorimetric assay is widely used to assess the metabolic activity of cells and, by extension, their viability and proliferation.

Methodology:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to attach overnight.

-

Compound Treatment: Cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) to determine the percentage of viable cells.

This technique allows for the differentiation of live, apoptotic, and necrotic cells.

Methodology:

-

Cell Treatment: Cells are treated with the test compound for a predetermined time.

-

Cell Harvesting: Both adherent and floating cells are collected.

-

Staining: Cells are stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, which stains the DNA of late apoptotic and necrotic cells with compromised membranes).

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, and necrotic).

Comparative Cytotoxicity Data

The following table shows the IC50 values of some bispidine derivatives against a cancer cell line and a normal cell line.

| Compound | HepG2 (Cancer Cells) IC50 | WI-38 (Normal Fibroblasts) IC50 | Reference |

| 4c | Moderate activity (3–25 µM) | Less cytotoxic | [6] |

| 4e | High activity (3–9 µM) | More sensitive than 4c | [6] |

| 7a | Less active (7–25 µM) | Increased viability at low conc. | [6] |

Apoptosis Induction Pathway

Caption: Simplified pathway of apoptosis induction.

Enzyme Inhibition

Phenoxy acetic acid derivatives have been investigated as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.[8] This suggests that this compound derivatives could also be designed as enzyme inhibitors.

Targeting Specific Enzymes in Disease Pathways

Enzyme inhibition is a common strategy in drug design. By targeting specific enzymes, it is possible to modulate physiological pathways that are dysregulated in disease states. For example, inhibiting COX-2 can reduce inflammation and pain.[8]

Enzyme Inhibition Assay Protocols

This assay measures the peroxidase activity of COX enzymes.

Methodology:

-

Enzyme Preparation: Purified COX-1 or COX-2 enzyme is used.

-

Reaction Mixture: The reaction mixture contains a buffer, heme, a peroxidase substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD), and the test compound at various concentrations.

-

Initiation of Reaction: The reaction is initiated by the addition of arachidonic acid.

-

Absorbance Measurement: The oxidation of TMPD is monitored by measuring the increase in absorbance at a specific wavelength (e.g., 595 nm) over time.

-

Calculation of Inhibition: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to that of a control.

Summary of Enzyme Inhibitory Activity

The following table shows the COX-2 inhibitory activity of some phenoxy acetic acid derivatives.

| Compound | COX-2 IC50 (µM) | Reference |

| 5d | 0.06 - 0.09 | [8] |

| 5e | 0.06 - 0.09 | [8] |

| 5f | 0.06 - 0.09 | [8] |

| 7b | 0.06 - 0.09 | [8] |

| 10c | 0.06 - 0.09 | [8] |

| 10d | 0.06 - 0.09 | [8] |

| 10e | 0.06 - 0.09 | [8] |

| 10f | 0.06 - 0.09 | [8] |

Enzyme Inhibition Workflow

Caption: Workflow for determining enzyme inhibitory activity.

Synthesis Strategies

The synthesis of this compound derivatives can be approached through various established organic chemistry reactions.

General Synthetic Routes

A common method for the synthesis of amides involves the coupling of a carboxylic acid with an amine. In the context of this compound derivatives, this would typically involve reacting an oxoacetic acid derivative with cyclohexylamine or a substituted cyclohexylamine.

Example Synthesis Protocol

While a specific protocol for this compound is not detailed in the provided search results, a general procedure for amide synthesis is described.[2] This can be adapted for the synthesis of the target compounds.

General Procedure for Amide Synthesis:

-

Reactant Mixture: A mixture of the carboxylic acid and the amine (in this case, an oxoacetic acid derivative and cyclohexylamine) is prepared in a suitable solvent.

-

Coupling Agent: A coupling agent, such as dicyclohexylcarbodiimide (DCC), is added to the mixture.

-

Reaction: The reaction is stirred for a specified time to allow for amide bond formation.

-

Work-up and Purification: The reaction mixture is filtered to remove by-products, and the solvent is removed under reduced pressure. The resulting product is then purified, typically by column chromatography.

Synthetic Scheme

Caption: General synthetic scheme for amide formation.

Conclusion and Future Perspectives

This compound derivatives represent a promising class of compounds with the potential for a wide range of biological activities. The synthesis of a focused library of these derivatives and their systematic evaluation against various biological targets is a logical next step. Future research should aim to establish clear structure-activity relationships (SAR) to guide the design of more potent and selective agents. Furthermore, investigations into their mechanisms of action will be crucial for their development as potential therapeutic candidates. The protocols and data presented in this guide provide a solid foundation for initiating such research endeavors.

References

- ResearchGate. (n.d.). Scheme 8: (A) Known biological activities related to cyclohexylamine derivatives; (B) an example of an intramolecular titanium-catalyzed C-H hydroaminoalkylation of alkenes.

- PubMed. (n.d.). [Antiviral activities of cycloheximide and its derivatives].

- ResearchGate. (n.d.). Synthesis and biological activity of cyclohexylamine derivatives | Request PDF.

- ResearchGate. (n.d.). Syntheses and antimicrobial activities of amide derivatives of 4-[(2-isopropyl-5-methylcyclohexyl)oxo]-4-oxobutanoic acid.

- ResearchGate. (n.d.). Antiviral activities of cycloheximide and its derivatives | Request PDF.

- National Institutes of Health. (n.d.). Design, Synthesis, and Antiviral and Fungicidal Activities of 4-Oxo-4H-quinolin-1-yl Acylhydrazone Derivatives.

- Journal of Chemical Technology and Metallurgy. (2023). Antimicrobial activities of amphiphilic derivatives of α-amino acids.

- MDPI. (n.d.). Anticancer Cytotoxic Activity of Bispidine Derivatives Associated with the Increasing Catabolism of Polyamines.

- Semantic Scholar. (n.d.). Synthesis and biological activity of cyclohexylamine derivatives.

- (No author). (n.d.). This compound | 13144-62-2.

- MDPI. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny.

- MDPI. (n.d.). Synthesis and Antimicrobial Activity of Some Derivatives on the Basis (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide.

- ResearchGate. (n.d.). Synthesis of 2-{[2-(2-oxo-1-azacycloalkyl)acetamido]phenoxy}acetic acids and their activity as aminopeptidase M inhibitors.

- (No author). (n.d.). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives.

- PubMed. (n.d.). Synthesis and antimicrobial activity of some derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide.

- ResearchGate. (2024). Exploring the bioactive potential of (2-imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid derivatives: A comprehensive review.

- (No author). (2024). Review Article Anticancer Activities of Some Heterocyclic Compounds Containing an Oxygen Atom.

- MDPI. (n.d.). Synthesis and Inhibition of Influenza H1N1 Virus by Propargylaminoalkyl Derivative of Lithocholic Acid.

- eScholarship. (n.d.). Discovery of antiproliferative and anti-FAK inhibitory activity of 1,2,4-triazole derivatives containing acetamido carboxylic ac.

- (No author). (n.d.). Dichloroacetic acid derivatives as potential anti-tumor and anti-inflammatory agents.

- BLD Pharm. (n.d.). 13144-62-2|2-(Cyclohexylamino)-2-oxoacetic acid.

- ResearchGate. (2009). Synthesis and evaluation of in vitro antiviral activity of novel phenoxy acetic acid derivatives.

- MDPI. (n.d.). Evaluation of the Antibacterial Activity of Cinnamic Acid and Its Derivatives: Synergistic Effects with Cloxacillin.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. journal.uctm.edu [journal.uctm.edu]

- 4. [Antiviral activities of cycloheximide and its derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Dichloroacetic acid derivatives as potential anti-tumor and anti-inflammatory agents | ScienceRise: Pharmaceutical Science [journals.uran.ua]

- 8. mdpi.com [mdpi.com]

In vitro evaluation of (Cyclohexylamino)(oxo)acetic acid

An In-Depth Technical Guide for the In Vitro Evaluation of (Cyclohexylamino)(oxo)acetic acid

Introduction

In the landscape of modern drug discovery, the journey from a novel chemical entity (NCE) to a viable therapeutic candidate is a rigorous process of meticulous evaluation. This guide focuses on this compound (CAS: 13144-62-2), a small molecule with a structure suggestive of potential biological activity.[1][2][3] Given the limited publicly available data on this specific compound, this document serves as a comprehensive, first-principles framework for its initial in vitro characterization and screening.

Our approach is designed for researchers, scientists, and drug development professionals, providing not just protocols, but the scientific rationale behind each experimental choice. The goal is to build a foundational dataset that characterizes the molecule's fundamental properties and explores its potential biological effects in a systematic, self-validating manner. This framework is structured to enable informed decision-making at critical early stages of the research and development pipeline.

Section 1: Foundational Physicochemical Characterization

Before any biological activity can be reliably assessed, a thorough understanding of the compound's fundamental physicochemical properties is paramount.[4][5] These characteristics influence every subsequent experiment, from stock solution preparation to the interpretation of biological data, and are critical determinants of a compound's potential for further development.[6]

Identity, Purity, and Stability Assessment

The first step is to unequivocally confirm the identity and purity of the supplied compound. This ensures that any observed biological effects are attributable to this compound and not to impurities or degradation products.

-

Causality: Impurities can have their own biological activities, leading to false-positive results. Degradation of the compound during storage or experimentation can lead to a loss of activity and inaccurate concentration calculations, resulting in false negatives or non-reproducible data. Stability testing is crucial for defining appropriate storage and handling conditions.[7][8]

Step-by-Step Protocol: Purity and Stability

-

Identity Confirmation:

-

Dissolve a small sample in a suitable deuterated solvent (e.g., DMSO-d6).

-

Acquire ¹H NMR and ¹³C NMR spectra to confirm the chemical structure against the expected shifts for this compound.

-

Perform high-resolution mass spectrometry (HRMS) to confirm the exact mass (Expected: C₈H₁₃NO₃, 171.0895 g/mol ).[2]

-

-

Purity Analysis:

-

Use a reverse-phase high-performance liquid chromatography (RP-HPLC) method coupled with a UV detector.

-

Develop a gradient method (e.g., water/acetonitrile with 0.1% formic acid) that provides good peak shape and separation from any potential impurities.

-

Purity is determined by the area percentage of the main peak. A purity of >95% is generally required for biological screening.

-

-

Stability Evaluation:

-

Prepare solutions of the compound in relevant aqueous buffers (e.g., pH 5.0, 7.4, 9.0).

-

Analyze the purity of these solutions by HPLC immediately after preparation (T=0) and after incubation at set time points (e.g., 4, 24, 48 hours) at room temperature and 37°C.

-

A compound is considered stable if there is <5-10% degradation from the T=0 time point.

-

Aqueous Solubility

Solubility is a critical factor for bioavailability and for the practical execution of in vitro assays.[9] Poor solubility can lead to compound precipitation in assay media, causing inaccurate results and artifacts. We will assess both kinetic and thermodynamic solubility.

-

Causality: Kinetic solubility is relevant for high-throughput screening where compounds are diluted from DMSO stocks, while thermodynamic solubility represents the true equilibrium solubility and is crucial for later-stage development and formulation.[10]

Step-by-Step Protocol: Kinetic Solubility Assessment

-

Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.

-

In a 96-well plate, add the DMSO stock to an aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) to achieve a range of final concentrations (e.g., 1-200 µM), ensuring the final DMSO concentration is low and consistent (e.g., 1%).

-

Incubate the plate at room temperature for 1-2 hours with gentle shaking.

-

Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering.

-

The kinetic solubility limit is the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.

Lipophilicity (LogP/LogD)

Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is a key predictor of its "drug-likeness."[11] It influences membrane permeability, metabolic stability, and plasma protein binding.[12] We measure this as the partition coefficient (LogP) for the neutral species and the distribution coefficient (LogD) at a physiological pH.

-

Causality: A LogP value between 1 and 5 is often considered optimal for oral drug candidates, balancing solubility with the ability to cross cell membranes.[13] Since this compound has an acidic proton, its ionization state is pH-dependent, making LogD at pH 7.4 a more physiologically relevant parameter.[14]

Step-by-Step Protocol: LogD Measurement (Shake-Flask Method)

-

Prepare a buffered aqueous phase (pH 7.4) and an immiscible organic phase (n-octanol). Pre-saturate each phase with the other by mixing and allowing them to separate.

-

Prepare a stock solution of the compound in the aqueous phase.

-

Add a known volume of the aqueous stock solution to a known volume of n-octanol in a vial.

-

Shake the vial vigorously for a set period (e.g., 1 hour) to allow the compound to partition between the two phases until equilibrium is reached.[11]

-

Centrifuge the vial to ensure complete separation of the two phases.

-

Carefully remove an aliquot from both the aqueous and organic phases.

-

Determine the concentration of the compound in each aliquot using a suitable analytical method (e.g., HPLC-UV or LC-MS).

-

Calculate LogD₇.₄ using the formula: LogD = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] ).

Table 1: Summary of Physicochemical Properties for this compound (Example Data)

| Parameter | Method | Result | Interpretation |

|---|---|---|---|

| Purity | RP-HPLC | 98.5% | Sufficient for in vitro screening. |

| Kinetic Solubility | Nephelometry | 150 µM in PBS | Defines upper concentration limit for assays. |

| LogD (pH 7.4) | Shake-Flask | 2.1 | Good balance of lipophilicity and hydrophilicity. |

| Stability | HPLC | >95% stable at 24h, 37°C, pH 7.4 | Stable under typical assay conditions. |

Section 2: General Cellular Cytotoxicity Assessment

Before screening for specific biological activities, it is essential to determine the concentration range at which this compound is toxic to cells. This establishes a therapeutic window and prevents misinterpretation of data in subsequent functional assays, where a decrease in signal could be due to cell death rather than a specific inhibitory effect.

-

Causality: The MTT and XTT assays are reliable, colorimetric methods that measure the metabolic activity of cells, which serves as a proxy for cell viability.[15] In living cells, mitochondrial dehydrogenases reduce a tetrazolium salt (MTT or XTT) to a colored formazan product.[16] The amount of color produced is directly proportional to the number of viable cells. XTT is often preferred as its formazan product is water-soluble, simplifying the protocol.[15]

Step-by-Step Protocol: XTT Cytotoxicity Assay

-

Cell Seeding: Seed a human cell line (e.g., HEK293 for general toxicity or a relevant cancer line like A549) into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a serial dilution of this compound in complete cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the wells. Include "cells only" (vehicle control) and "medium only" (blank) controls.

-

Incubation: Incubate the plate for a relevant exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions, which typically involves mixing the XTT reagent with an electron-coupling reagent.[15]

-

Assay Development: Add 50 µL of the XTT mixture to each well and incubate for 2-4 hours at 37°C. The solution in wells with viable cells will turn orange.

-

Data Acquisition: Measure the absorbance of each well using a microplate reader at 450-500 nm (with a reference wavelength of ~650 nm).

-

Data Analysis:

-

Subtract the absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100.

-

Plot % Viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the TC₅₀ (50% toxic concentration).

-

Table 2: Example Cytotoxicity Data for this compound on A549 Cells

| Concentration (µM) | % Viability (Mean ± SD) |

|---|---|

| 0 (Vehicle) | 100 ± 4.5 |

| 1 | 98.7 ± 5.1 |

| 10 | 95.2 ± 3.8 |

| 50 | 70.1 ± 6.2 |

| 100 | 48.9 ± 5.5 |

| 200 | 15.3 ± 2.9 |

| TC₅₀ | ~102 µM |

Section 3: Target-Based and Phenotypic Screening Framework

With foundational data established, the next phase is to screen for biological activity. This can be approached through two complementary strategies: target-based screening, which tests the compound against specific, isolated biological molecules (like enzymes or receptors), and phenotypic screening, which measures an effect on whole cells or organisms.[17][18]

Caption: Workflow for the In Vitro Evaluation of a Novel Compound.

Target-Based Screening: Enzyme Inhibition

Enzyme inhibition is a primary mechanism of action for a vast number of drugs.[19][20] An enzyme inhibition assay measures how a compound affects the rate of an enzyme-catalyzed reaction, allowing for the identification of inhibitors and the quantification of their potency (IC₅₀).[21][22]

-

Causality: The assay works by mixing the enzyme, its substrate, and the test compound. The rate of product formation is measured over time. An inhibitor will decrease this rate. By testing a range of compound concentrations, a dose-response curve can be generated to determine the IC₅₀ value—the concentration of inhibitor required to reduce enzyme activity by 50%.

Step-by-Step Protocol: Generic Kinase Inhibition Assay (Luminescence-Based)

-

Reagent Preparation: Prepare assay buffer, a stock solution of the target kinase, the specific peptide substrate, and ATP.

-

Compound Plating: In a 384-well plate, serially dilute this compound in assay buffer. Include positive controls (known inhibitor) and negative controls (vehicle, e.g., 1% DMSO).

-

Kinase Reaction:

-

Add the kinase and its peptide substrate to the wells and incubate briefly with the compound.

-

Initiate the reaction by adding ATP. The final ATP concentration should be at or near its Km value for the kinase to ensure sensitive detection of competitive inhibitors.

-

Incubate for a predetermined time (e.g., 60 minutes) at room temperature to allow the phosphorylation reaction to proceed.

-

-

Detection:

-

Stop the kinase reaction and simultaneously initiate the detection reaction by adding a luciferase-based reagent (e.g., Kinase-Glo®). This reagent measures the amount of ATP remaining in the well.

-

Low ATP levels (high luminescence signal consumption) indicate high kinase activity. High ATP levels (low luminescence signal consumption) indicate inhibition.

-

-

Data Acquisition: After a short incubation, measure luminescence using a plate reader.

-

Data Analysis:

-

Normalize the data to the positive (0% activity) and negative (100% activity) controls.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.

-

Target-Based Screening: Receptor Binding

Receptor binding assays are fundamental for discovering drugs that target cell surface receptors, such as G-protein coupled receptors (GPCRs) or ion channels.[23] A competitive binding assay is used to determine if a test compound can displace a known, labeled ligand from its receptor.

-

Causality: This assay measures the affinity of the test compound for the receptor. It relies on the principle of competition between the unlabeled test compound and a radiolabeled or fluorescently labeled ligand with known high affinity for the target receptor.[24] The amount of labeled ligand that is displaced is proportional to the affinity and concentration of the test compound.

Step-by-Step Protocol: Generic Radioligand GPCR Binding Assay

-

Reagent Preparation: Prepare cell membranes expressing the target GPCR, a radiolabeled ligand (e.g., ³H-labeled), and assay buffer.

-

Assay Setup: In a 96-well filter plate, add the assay buffer, the serially diluted test compound, and a fixed concentration of the radiolabeled ligand (typically at its K_d value).

-

Incubation: Add the receptor-expressing membranes to initiate the binding reaction. Incubate the plate for a sufficient time to reach equilibrium (e.g., 2 hours at room temperature).

-

Separation of Bound and Free Ligand: Rapidly filter the contents of the plate through the filter mat using a vacuum manifold. This traps the membranes (with bound radioligand) on the filter while the unbound radioligand passes through. Wash the filters quickly with ice-cold buffer to remove non-specifically bound ligand.[24]

-

Detection: Dry the filter mat, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Define total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand).

-

Specific binding = Total binding - Non-specific binding.

-

Calculate the percent inhibition of specific binding for each concentration of the test compound.

-

Plot the data and fit to a dose-response curve to determine the IC₅₀, which can be converted to a binding affinity constant (K_i) using the Cheng-Prusoff equation.

-

Caption: Workflow for a Competitive Receptor Binding Assay.

Conclusion

This technical guide outlines a systematic and robust framework for the initial in vitro evaluation of this compound. By starting with fundamental physicochemical characterization, establishing a therapeutic window through cytotoxicity testing, and proceeding with a logical screening cascade, researchers can generate a high-quality, reproducible dataset. This foundational knowledge is indispensable for identifying any potential therapeutic value, elucidating the mechanism of action, and making data-driven decisions on whether to advance the compound into more complex cellular models, lead optimization, and eventual in vivo studies.

References

- Benchchem. (n.d.). Application Notes and Protocols for Cell-Based Cytotoxicity Assays: MTT and XTT.

- Simply Drug Discovery. (2025, November 10). What is LogP?.

- Thermo Fisher Scientific. (n.d.). CyQUANT XTT and MTT Assays for Cell Viability.

- Biobide. (n.d.). What is an Inhibition Assay?.

- Wikipedia. (n.d.). MTT assay.

- Measurlabs. (n.d.). XTT Assay for Medical Device Cytotoxicity Assessment.

- ResearchGate. (n.d.). Enzyme Inhibition in Drug Discovery and Development: The Good and the Bad.

- BellBrook Labs. (2025, November 14). Enzyme Assays: The Foundation of Modern Drug Discovery.

- Sachlos, E., et al. (2019). In Vitro Assays for Screening Small Molecules. Methods in Molecular Biology, 1869, 189-196.

- MDPI. (n.d.). Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors.

- Labome. (n.d.). Receptor-Ligand Binding Assays.

- Chem Help ASAP. (2023, August 18). functional in vitro assays for drug discovery. YouTube.

- Abcam. (n.d.). MTT assay protocol.

- National Center for Biotechnology Information. (2012, May 1). Receptor Binding Assays for HTS and Drug Discovery.

- Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development.

- ACD/Labs. (n.d.). LogP—Making Sense of the Value.

- ResearchGate. (2025, August 6). In vitro receptor binding assays: General methods and considerations.

- Michael Green. (2024, January 6). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties.

- Langhua. (n.d.). Physicochemical and Biopharmaceutical Characterization of Medicinal Compounds/Drug Substances.

- National Center for Biotechnology Information. (2012, May 1). Mechanism of Action Assays for Enzymes.

- Leucuta, S. E. (2020). The Importance of Solubility for New Drug Molecules.

- Alwsci. (2024, September 9). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development.

- Pace Analytical. (n.d.). Physicochemical Characterization.

- Pharmaceutical Technology. (2020, September 2). Outlining Drug Stability and Solubility with Dissolution Testing.

- Creative Biolabs. (n.d.). Physicochemical Characterization.

- EurekAlert!. (2024, February 1). Combining AI and live cell assays to develop drugs for "undruggable" cancer targets.

- PubMed. (2007). [Importance of dissolution profile in stability tests].

- Sigma-Aldrich. (n.d.). This compound.

- BLD Pharm. (n.d.). 2-(Cyclohexylamino)-2-oxoacetic acid.

- WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.

- Santa Cruz Biotechnology. (n.d.). This compound.

- Miller, M. J., & Woulfe, S. R. (1985). Synthesis and biological activity of substituted [[3(S)-(acylamino)-2-oxo-1-azetidinyl]oxy]acetic acids. A new class of heteroatom-activated beta-lactam antibiotics. Journal of Medicinal Chemistry, 28(10), 1447-1453.

- Nudelman, A., et al. (1985). Synthesis and antiinflammatory activity of [(cycloalkylmethyl)phenyl]acetic acids and related compounds. Journal of Medicinal Chemistry.

- Kos, J., et al. (2018). Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. Molecules.

Sources

- 1. This compound | 13144-62-2 [sigmaaldrich.cn]

- 2. 13144-62-2|2-(Cyclohexylamino)-2-oxoacetic acid|BLD Pharm [bldpharm.com]

- 3. scbt.com [scbt.com]

- 4. langhuapharma.com [langhuapharma.com]

- 5. Physicochemical Characterization - Creative Biolabs [creative-biolabs.com]

- 6. pacelabs.com [pacelabs.com]

- 7. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 8. [Importance of dissolution profile in stability tests] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 11. What is LogP? A Guide to Lipophilicity in Drug Discovery [simplydrugdiscovery.com]

- 12. acdlabs.com [acdlabs.com]

- 13. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 14. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. MTT assay - Wikipedia [en.wikipedia.org]

- 17. youtube.com [youtube.com]

- 18. Combining AI and live cell assays to develop drugs for "undruggable" cancer targets | EurekAlert! [eurekalert.org]

- 19. blog.biobide.com [blog.biobide.com]

- 20. researchgate.net [researchgate.net]

- 21. bellbrooklabs.com [bellbrooklabs.com]

- 22. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

(Cyclohexylamino)(oxo)acetic acid structural analogues

An In-Depth Technical Guide to (Cyclohexylamino)(oxo)acetic Acid Structural Analogues: Synthesis, Biological Evaluation, and Mechanistic Insights

Authored by a Senior Application Scientist

Introduction

This compound, also known as N-cyclohexyloxamic acid, represents a core chemical scaffold with significant potential in drug discovery. Its derivatives have been explored for a range of biological activities, including anti-inflammatory and antimicrobial effects.[1][2] This technical guide provides a comprehensive overview of the design, synthesis, and biological evaluation of structural analogues of this compound. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and explore the structure-activity relationships (SAR) that govern the therapeutic potential of these compounds. This document is intended for researchers, scientists, and drug development professionals seeking to advance their understanding and application of this versatile chemical class.

Rationale for Analogue Design and Synthesis

The design of structural analogues of this compound is driven by the goal of optimizing potency, selectivity, and pharmacokinetic properties. The core structure, consisting of a cyclohexylamine moiety linked to an oxoacetic acid, offers several points for chemical modification.

Key Modification Sites:

-

Cyclohexyl Ring: Substitution on the cyclohexyl ring can influence lipophilicity and steric interactions with the biological target.

-

Amide Linkage: The amide bond is a critical pharmacophoric element, but its modification can impact stability and hydrogen bonding capacity.

-

Oxoacetic Acid Moiety: The carboxylic acid group is often crucial for target binding and can be esterified or converted to other acidic bioisosteres to modulate activity and cell permeability.

The synthesis of these analogues typically involves the reaction of cyclohexylamine derivatives with oxalic acid derivatives, such as diethyl oxalate, followed by further modifications.[1] For instance, new amides of substituted oxamic acid have been prepared to incorporate moieties from other anti-inflammatory drugs, aiming for a synergistic effect.[2]

Synthetic Protocols

A general approach to synthesizing this compound analogues is outlined below. This protocol is a composite of established methods for the synthesis of related amide and oxamic acid derivatives.[1][2][3]

General Synthesis of N-Aryl/Alkyl Oxamic Acids